Electron-Beam Resist Sensitivity Comparison
Poly(3-bromo-N-vinylcarbazole) exhibits approximately 5-fold higher electron-beam sensitivity compared to unsubstituted poly(N-vinylcarbazole) (PVK), enabling lithographic patterning at substantially lower exposure doses [1]. The unsubstituted PVK requires high molecular weight (Mw ≥ 10⁶) to achieve adequate sensitivity (D ≤ ca. 10 μC/cm² at 25 kV), whereas the 3-bromo-substituted polymer reaches D ≈ 2 μC/cm² without the need for ultra-high molecular weight or cross-linking additives [1].
| Evidence Dimension | Electron-beam sensitivity (D, dose required for cross-linking at 25 kV) |
|---|---|
| Target Compound Data | D ≈ 2 μC/cm² for poly(3-bromo-N-vinylcarbazole) |
| Comparator Or Baseline | D ≤ ca. 10 μC/cm² for unsubstituted poly(N-vinylcarbazole) (PVK), requiring Mw ≥ 10⁶ |
| Quantified Difference | Approximately 5-fold higher sensitivity (lower dose requirement) for the 3-bromo derivative |
| Conditions | 25 kV electron beam; polymer films on substrate; negative resist mode; Jagt & Sevriens, Philips Research Laboratories, 1980 |
Why This Matters
For electron-beam lithography procurement, the 5× sensitivity advantage directly translates to higher throughput and lower exposure cost per wafer, making poly(3-bromo-N-vinylcarbazole) the preferred resist material when processing speed is critical.
- [1] Jagt, J.C.; Sevriens, A.P.G. Electron sensitive negative resists of vinylaromatic polymers. Polym. Eng. Sci. 1980, 20, 1082–1086. DOI: 10.1002/pen.760201609. View Source
